molecular formula C₈H₃D₆BrO₂ B1152193 4-Bromo-1,2-dimethoxybenzene-d6

4-Bromo-1,2-dimethoxybenzene-d6

Cat. No.: B1152193
M. Wt: 223.13
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1,2-dimethoxybenzene-d6, also known as 4-Bromo-1,2-dimethoxybenzene-d6, is a useful research compound. Its molecular formula is C₈H₃D₆BrO₂ and its molecular weight is 223.13. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1,2-dimethoxybenzene-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,2-dimethoxybenzene-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₈H₃D₆BrO₂

Molecular Weight

223.13

Synonyms

4-Bromo-veratrole-d6;  1,2-Dimethoxy-4-bromobenzene-d6;  1-Bromo-3,4-dimethoxybenzene-d6;  3,4-Dimethoxy-1-bromobenzene-d6;  3,4-Dimethoxybromobenzene-d6;  3,4-Dimethoxyphenyl Bromide-d6;  4-Bromo-1,2-dimethoxybenzene-d6;  4-Bromo-2-methoxyanisole-d6;  4-Bro

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 1,2 Dimethoxybenzene D6 and Its Precursors

Regioselective Bromination of Deuterated 1,2-Dimethoxybenzene (B1683551) Scaffolds

The synthesis of 4-Bromo-1,2-dimethoxybenzene-d6 typically involves the bromination of a deuterated 1,2-dimethoxybenzene (veratrole-d6) precursor. wikipedia.orgcdnisotopes.com The directing effects of the two methoxy groups on the aromatic ring primarily guide the incoming electrophile to the para position, yielding the desired 4-bromo product.

Direct bromination of veratrole using elemental bromine or N-bromosuccinimide (NBS) is a common method. wikipedia.org The reaction is typically carried out in a suitable solvent, and the electron-rich nature of the veratrole ring facilitates electrophilic aromatic substitution. wikipedia.org Control of selectivity is crucial to favor the formation of the 4-bromo isomer over other possible isomers, such as the 3-bromo or dibrominated products. oc-praktikum.dewku.edu Reaction conditions, including temperature and the choice of brominating agent and solvent, are optimized to maximize the yield of the desired product. oc-praktikum.dewku.edu For instance, the use of NBS in acetonitrile (B52724) has been shown to enhance regioselectivity for the para-position on activated aromatic systems. wku.edu

A study on the bromination of 1,2-dimethoxybenzene reported that using potassium bromate (B103136) and hydrobromic acid in acetic acid can lead to the formation of 4-bromo-1,2-dimethoxybenzene as a side product, with the main product being 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de This highlights the importance of carefully controlling the stoichiometry of the brominating agent to avoid over-bromination.

ReagentConditionsProduct(s)Reference
N-Bromosuccinimide (NBS)Acetonitrile4-Bromoveratrole wikipedia.org
Potassium Bromate/HBrAcetic Acid4,5-Dibromoveratrole, 4-Bromoveratrole oc-praktikum.de
Br2/LightNot specifiedRadical bromination products youtube.com

While electrophilic aromatic substitution is the primary mechanism for the bromination of veratrole, radical bromination can also occur, particularly under conditions involving UV light or radical initiators. youtube.comyoutube.com However, for the synthesis of 4-bromo-1,2-dimethoxybenzene, electrophilic conditions are preferred to ensure regioselectivity. Radical reactions are generally less selective and can lead to a mixture of products. youtube.comyoutube.com The stability of the radical intermediate plays a key role in determining the major product in radical bromination. youtube.comyoutube.comyoutube.com For aromatic systems, the discussion of radical bromination is more relevant to the side chains, which is not the focus for this particular compound. The integration of deuterium in the methoxy groups does not significantly alter the electronic effects that govern the regioselectivity of the electrophilic bromination on the aromatic ring.

Deuterium Incorporation Strategies

The key step in the synthesis of 4-Bromo-1,2-dimethoxybenzene-d6 is the introduction of deuterium into the precursor molecule, 1,2-dimethoxybenzene.

The most direct route to 1,2-dimethoxybenzene-d6 involves the methylation of catechol with a deuterated methylating agent. wikipedia.orggoogle.com Commercially available deuterated methyl iodide (CD3I) or dimethyl sulfate-(d6) are common reagents for this purpose. The Williamson ether synthesis, where catechol is treated with a base to form the diphenoxide, followed by reaction with the deuterated methylating agent, provides a reliable method for obtaining 1,2-dimethoxybenzene-d6. google.com

An alternative approach involves the catalytic H-D exchange of 1,2-dimethoxybenzene itself. However, this method can be less specific and may lead to a mixture of partially and fully deuterated products, including deuteration on the aromatic ring. nih.gov Therefore, building the deuterated methoxy groups from deuterated precursors is generally the preferred strategy for achieving high isotopic purity. hbni.ac.in

PrecursorReagentProductReference
CatecholDeuterated Methylating Agent (e.g., CD3I)1,2-Dimethoxybenzene-d6 google.com
1,2-DimethoxybenzeneD2O, CatalystDeuterated 1,2-Dimethoxybenzene nih.gov

Recent advancements in deuteration chemistry have provided more sophisticated methods for site-specific deuterium incorporation. nih.govnih.gov While many of these advanced techniques are developed for complex molecules, the principles can be applied to the synthesis of deuterated building blocks like 1,2-dimethoxybenzene-d6. nih.govnih.gov For example, metal-catalyzed deuteration methods using deuterium gas (D2) or heavy water (D2O) as the deuterium source are continuously being refined to offer better selectivity and efficiency. acs.orgoaepublish.com Some methods utilize transition metal catalysts to direct the deuteration to specific C-H bonds. nih.govacs.org However, for a simple molecule like 1,2-dimethoxybenzene, the classical methylation with deuterated reagents remains a highly effective and straightforward approach. google.com

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, 4-Bromo-1,2-dimethoxybenzene-d6. oc-praktikum.dewku.edu

For the bromination step, factors such as reaction time, temperature, and the molar ratio of reactants are carefully controlled. oc-praktikum.de Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of formation of unwanted side products. oc-praktikum.de The choice of solvent can also influence the reaction outcome; for instance, using acetic acid as a solvent in the bromination of veratrole is a common practice. oc-praktikum.de

Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or isomeric impurities. oc-praktikum.deacs.org The stereochemical purity is not a concern for this achiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of ¹H and ¹³C NMR for Deuterium Location and Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the structure of 4-Bromo-1,2-dimethoxybenzene-d6. In ¹H NMR, the absence of signals corresponding to the methoxy protons confirms their successful deuteration. The remaining aromatic proton signals can be compared to the non-deuterated analogue, 4-Bromo-1,2-dimethoxybenzene, to ensure the integrity of the benzene (B151609) ring. For instance, the ¹H NMR spectrum of the non-deuterated compound shows characteristic signals for the aromatic protons and two singlets for the two methoxy groups. rsc.org The disappearance of the methoxy group signals in the ¹H NMR spectrum of the d6 isotopologue is a primary indicator of successful deuteration.

¹³C NMR provides further structural confirmation by showing the expected number of carbon signals for the aromatic ring and the two methoxy groups. While the chemical shifts of the carbon atoms in the deuterated compound are very similar to the non-deuterated version, the signals for the deuterated methoxy carbons (CD₃) will be significantly less intense or even absent in a standard ¹³C NMR spectrum due to the coupling with deuterium and the lower gyromagnetic ratio of deuterium. sigmaaldrich.com

Below is a comparison of expected NMR data for the non-deuterated and deuterated compounds:

Compound Technique Expected Observations
4-Bromo-1,2-dimethoxybenzene¹H NMRSignals for aromatic protons and two singlets for OCH₃ groups. rsc.org
4-Bromo-1,2-dimethoxybenzene-d6¹H NMRSignals for aromatic protons only; absence of OCH₃ signals.
4-Bromo-1,2-dimethoxybenzene¹³C NMRSignals for all eight carbon atoms. rsc.org
4-Bromo-1,2-dimethoxybenzene-d6¹³C NMRSignals for the six aromatic carbons; signals for the CD₃ carbons may be weak or absent.

Deuterium NMR (²H NMR) for Positional Analysis and Dynamic Studies

Deuterium (²H) NMR spectroscopy is a powerful tool for directly observing the deuterium nuclei, thus confirming their exact location within the molecule. sigmaaldrich.com For 4-Bromo-1,2-dimethoxybenzene-d6, a ²H NMR spectrum would show a signal corresponding to the deuterium atoms in the methoxy groups, providing definitive proof of their position. The chemical shift of this signal would be very similar to the proton chemical shift of the methoxy groups in the non-deuterated compound.

Furthermore, ²H NMR can be employed for dynamic studies. The lineshape and relaxation times of the deuterium signal can provide information about the rotational dynamics of the deuterated methoxy groups. sigmaaldrich.com This can be particularly insightful for understanding the conformational preferences and intramolecular motion of the molecule in solution.

Advanced NMR Techniques (e.g., COSY, HMQC, HSQC) for Comprehensive Structural Assignment and Conformational Analysis

Advanced, two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals, as well as for gaining deeper insights into the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comyoutube.com In 4-Bromo-1,2-dimethoxybenzene-d6, COSY would be used to confirm the connectivity between the aromatic protons, helping to assign their specific positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.comnih.gov For 4-Bromo-1,2-dimethoxybenzene-d6, an HSQC spectrum would show correlations between each aromatic proton and its corresponding carbon atom. The absence of correlations to the deuterated methoxy carbons would further confirm the isotopic labeling.

These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure and connectivity of 4-Bromo-1,2-dimethoxybenzene-d6.

Mass Spectrometry (MS) in Isotopic Purity and Composition Verification

Mass spectrometry is an essential technique for determining the isotopic purity and confirming the elemental composition of 4-Bromo-1,2-dimethoxybenzene-d6.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Isotopologues

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. researchgate.net For 4-Bromo-1,2-dimethoxybenzene-d6, HRMS is used to confirm the presence of the six deuterium atoms by comparing the accurate mass of the molecular ion to the theoretical mass. The increased mass due to the six deuterium atoms (each deuterium being heavier than a proton) is readily detected. The presence of different isotopologues (molecules with varying numbers of deuterium atoms) can also be quantified, thus determining the isotopic enrichment of the sample.

Isotopologue Theoretical Monoisotopic Mass
C₈H₉⁷⁹BrO₂215.9837
C₈H₃D₆⁷⁹BrO₂221.0213
C₈H₉⁸¹BrO₂217.9816
C₈H₃D₆⁸¹BrO₂223.0193

Isotopic Pattern Analysis for Bromine and Deuterium in Molecular Fragments

The mass spectrum of a bromine-containing compound is characterized by a distinctive isotopic pattern due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in two peaks of almost equal intensity for any bromine-containing ion, separated by two mass units.

In the case of 4-Bromo-1,2-dimethoxybenzene-d6, this bromine isotopic pattern will be superimposed on the isotopic distribution resulting from the deuterium labeling. Analysis of the molecular ion cluster and fragment ions in the mass spectrum allows for the confirmation of both the presence of bromine and the number of deuterium atoms in the molecule and its fragments. nih.govresearchgate.netnih.gov For example, the loss of a deuterated methyl group (-CD₃) would result in a fragment ion that still exhibits the characteristic bromine isotope pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and dynamics of 4-Bromo-1,2-dimethoxybenzene-d6. These methods provide detailed information on the vibrational modes of the molecule, which are sensitive to isotopic substitution, molecular conformation, and intermolecular interactions.

Analysis of C-D Vibrational Modes and Their Spectroscopic Signatures

The substitution of hydrogen with deuterium in the methoxy groups of 4-Bromo-1,2-dimethoxybenzene-d6 leads to the appearance of characteristic carbon-deuterium (C-D) stretching vibrations in the IR and Raman spectra. Due to the increased reduced mass of the C-D bond compared to the C-H bond, these vibrational modes appear at significantly lower frequencies.

Based on studies of other deuterated aromatic compounds, the C-D stretching vibrations are expected to appear in a distinct region of the infrared spectrum. aanda.orgarxiv.org For instance, research on deuterated polycyclic aromatic hydrocarbons (PAHs) has identified aliphatic C-D stretching modes in the range of 2160-2062 cm⁻¹ (corresponding to 4.63-4.85 µm) and aromatic C-D stretching modes around 2273 cm⁻¹ (4.4 µm). aanda.org In the case of 4-Bromo-1,2-dimethoxybenzene-d6, where the deuterium atoms are on the methoxy groups, the C-D stretching vibrations would be of an aliphatic nature.

The expected vibrational frequencies for the C-D stretching modes in 4-Bromo-1,2-dimethoxybenzene-d6 are summarized in the table below. These are predictive values based on data from analogous deuterated compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Signature
Symmetric C-D Stretch2050 - 2100A distinct peak in the IR and Raman spectra, typically of lower intensity than the asymmetric stretch in the IR spectrum.
Asymmetric C-D Stretch2100 - 2150A strong absorption in the IR spectrum, often appearing as a prominent feature for identification.

Data is inferred from studies on similar deuterated aromatic compounds.

The precise positions and intensities of these bands can be influenced by factors such as the local molecular environment and coupling with other vibrational modes.

Conformational Studies Utilizing Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive probe for the conformational isomers of molecules. In 4-Bromo-1,2-dimethoxybenzene-d6, the orientation of the two deuterated methoxy groups relative to the benzene ring and to each other gives rise to different possible conformers.

The vibrational spectra of different conformers are expected to show subtle but measurable differences, particularly in the regions corresponding to the C-O stretching and the rocking modes of the methoxy groups. By comparing experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations, the most stable conformer in a given state (gas, liquid, or solid) can be identified.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information on molecular geometry, conformation, and the nature of intermolecular interactions within the crystal lattice.

Elucidation of Solid-State Molecular Geometry and Conformation

While a crystal structure for 4-Bromo-1,2-dimethoxybenzene-d6 is not publicly documented, the crystal structure of the non-deuterated parent compound, 1,2-dimethoxybenzene (veratrole), has been determined. This structure reveals key conformational features that are expected to be preserved in its deuterated and brominated derivative.

The X-ray crystallographic data for veratrole shows that the methoxy groups adopt a trans arrangement relative to each other and are twisted out of the plane of the benzene ring by approximately -5.0 and +8.6 degrees. This deviation from planarity is a strategy to minimize steric repulsion. It is highly probable that 4-Bromo-1,2-dimethoxybenzene-d6 will adopt a similar conformation in the solid state, with minor adjustments in bond lengths and angles due to the presence of the bulky bromine atom and the deuterium atoms.

Below is a table summarizing the expected key geometrical parameters for 4-Bromo-1,2-dimethoxybenzene-d6 in the solid state, based on the known structure of veratrole.

ParameterExpected Value/ConformationBasis of Expectation
Methoxy Group OrientationtransBased on the crystal structure of 1,2-dimethoxybenzene.
Methoxy Group Torsion AnglesTwisted out of the planeMinimization of steric hindrance.
C-Br Bond Length~1.90 ÅTypical for a C(sp²)-Br bond.
C-O Bond Length~1.36 ÅTypical for an aryl-alkyl ether.
O-C-C-O Dihedral AngleNon-zeroIndicative of the trans and twisted conformation.

Values are estimations based on related structures.

Supramolecular Interactions in Deuterated Systems

The primary intermolecular forces expected to be present in the crystal structure include:

Van der Waals Forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The polar C-Br and C-O bonds will create a net molecular dipole moment, leading to electrostatic interactions between neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules, such as the oxygen atoms of the methoxy groups.

π-π Stacking: The aromatic rings of adjacent molecules may engage in stacking interactions, which are influenced by the electronic nature of the substituents.

An Overview of Brominated Dimethoxybenzene Derivatives in Synthetic Strategies

The structural framework of 4-Bromo-1,2-dimethoxybenzene is a versatile building block in organic synthesis. The bromine atom provides a reactive handle for a wide array of transformations, most notably cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of complex organic molecules. smolecule.comacs.org The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring activates the aromatic system, influencing the regioselectivity of further electrophilic substitutions.

Brominated dimethoxybenzene derivatives are key intermediates in the synthesis of natural products, pharmaceuticals, and materials with specific electronic and optical properties. smolecule.com For instance, the bromine can be readily displaced by various nucleophiles or converted into an organometallic species, paving the way for the introduction of diverse functional groups. smolecule.comsciencemadness.org The strategic placement of the bromine atom and the methoxy groups on the benzene ring allows for controlled and predictable synthetic outcomes.

The Historical Context and Evolution of Isotopic Labeling in Chemical Science

The concept of isotopes was first introduced in the early 20th century, with Frederick Soddy coining the term in 1913 to describe atoms of the same element with different masses. nih.gov The discovery of deuterium (B1214612) by Harold Urey in 1931 marked a significant milestone, providing a stable, non-radioactive isotope of hydrogen that would become a cornerstone of mechanistic and biological chemistry. nih.gov

Early pioneers like Rudolph Schoenheimer utilized stable isotopes, particularly deuterium and nitrogen-15, to revolutionize the understanding of metabolism, demonstrating the dynamic state of biological molecules. nih.gov Initially, the focus was on using radioisotopes as tracers. However, the development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provided the analytical tools necessary to detect and quantify stable isotopes with high precision. wikipedia.org This technological advancement solidified the role of stable isotope labeling as a safe and powerful technique for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes in complex mixtures. wikipedia.orgnih.gov

Interactive Data Tables

Table 1: Properties of 4-Bromo-1,2-dimethoxybenzene (Non-deuterated)

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol nih.govsigmaaldrich.com
Appearance Colorless to yellow clear liquid
Boiling Point 255-256 °C sigmaaldrich.com
Density 1.509 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.573 sigmaaldrich.com
Synonyms 4-Bromoveratrole (B120743), 4-Bromocatechol Dimethyl Ether

Table 2: Properties of Deuterium

PropertyValue
Symbol D or ²H
Natural Abundance ~0.015%
Mass ~2.014 u
Radioactivity Non-radioactive
Key Application Isotopic tracer, Kinetic Isotope Effect studies wikipedia.orgsymeres.com

Mechanistic Investigations Employing 4 Bromo 1,2 Dimethoxybenzene D6

Probing Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). By measuring the KIE, chemists can gain profound insights into the rate-determining step of a reaction. The C-D bond is known to be stronger than the C-H bond due to a lower zero-point vibrational energy. youtube.com Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding C-H bond cleavage, resulting in a "normal" primary KIE (kH/kD > 1). libretexts.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism typically involves two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

Primary KIEs : In most EAS reactions, the first step—the formation of the arenium ion—is the slow, rate-determining step because it disrupts the aromatic system. masterorganicchemistry.com The subsequent C-H bond cleavage is fast. In such cases, substituting the aromatic protons of 4-bromo-1,2-dimethoxybenzene with deuterium (to give 4-Bromo-1,2-dimethoxybenzene-d6) would not significantly affect the reaction rate, leading to a KIE value close to unity (kH/kD ≈ 1). youtube.comacs.org However, if the second step (deprotonation) becomes rate-limiting, a significant primary KIE would be observed. This can occur in specific cases, such as reactions involving bulky bases or certain electrophiles. acs.org

Secondary KIEs : These are observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org For instance, in an EAS reaction on 4-Bromo-1,2-dimethoxybenzene-d6 where C-D bond cleavage is not rate-limiting, a small secondary KIE might still be observed. This is often attributed to changes in hybridization at the carbon atom from sp2 in the reactant to sp3 in the transition state leading to the arenium ion. wikipedia.org

Table 1: Hypothetical Kinetic Isotope Effects in Electrophilic Aromatic Substitution of 4-Bromo-1,2-dimethoxybenzene

Reaction Type Assumed Rate-Determining Step Expected Primary KIE (kH/kD) Mechanistic Implication
Typical Nitration Formation of arenium ion ~ 1 C-D bond cleavage is not rate-limiting. youtube.com
Azo-Coupling Deprotonation of arenium ion > 2 C-D bond cleavage is part of the slow step. acs.org

While 4-Bromo-1,2-dimethoxybenzene is already brominated, studying its behavior in the presence of electrophiles or under conditions promoting H/D exchange can reveal details about reaction pathways. Deuterium scrambling refers to the migration of deuterium atoms among different positions on a molecule. In the context of 4-Bromo-1,2-dimethoxybenzene-d6, observing the movement or exchange of deuterium atoms under acidic conditions can provide evidence for the reversible formation of arenium ion intermediates. researchgate.net For example, exposing the deuterated compound to a strong acid could lead to the formation of a sigma complex, which could then lose either a deuteron (B1233211) or a proton (if any are present), leading to isotopic scrambling or exchange with the medium. youtube.comaklectures.com

Role of Deuterium in Elucidating Reaction Intermediates and Transition State Structures

The use of deuterated substrates like 4-Bromo-1,2-dimethoxybenzene-d6 is crucial for studying the nature of transient species such as reaction intermediates and transition states. The stability and fate of the arenium ion intermediate in EAS reactions can be effectively probed. wikipedia.org

By analyzing the products of a reaction with a deuterated substrate, one can infer the structure of the intermediate. For example, in an EAS reaction, the position of the incoming electrophile relative to the deuterium atoms can confirm the structure of the arenium ion. Furthermore, modern spectroscopic techniques, such as transient absorption spectroscopy, can be employed to directly observe these deuterated arenium ions, providing definitive evidence for their existence and role in the reaction mechanism. nih.gov The KIE itself provides information about the transition state; a large primary KIE suggests a transition state where the C-H/C-D bond is significantly broken. wikipedia.org

Deuterium Exchange Studies and their Impact on Regioselectivity

Deuterium exchange reactions, often catalyzed by acids or metals, are used to selectively introduce deuterium into a molecule. acs.orgnih.gov Studying the regioselectivity of this exchange on 4-bromoveratrole (B120743) provides insight into the relative reactivity of its different C-H bonds. The methoxy (B1213986) groups are strongly activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. These competing electronic effects, along with steric factors, determine which positions are most susceptible to electrophilic attack and therefore to H/D exchange. nih.gov

Crucially, deuterium labeling can dramatically influence the regioselectivity of subsequent reactions. A notable example is found in directed ortho metalation (DoM) reactions. Studies on the closely related 1,5-dichloro-2,4-dimethoxybenzene (B3053032) have shown that deprotonation with n-butyllithium occurs at a specific site. nih.gov However, if that site is "protected" with a deuterium atom, the reaction is suppressed at that position due to a large KIE. This forces the deprotonation to occur at an alternative site, completely altering the regiochemical outcome of the reaction. nih.gov This demonstrates that deuterium can act as a removable protecting group, a powerful strategy in organic synthesis.

Table 2: Predicted Regioselectivity of H/D Exchange on 4-Bromoveratrole

Position on Ring Directing Groups' Influence Steric Hindrance Predicted Ease of Exchange
C3 Ortho to OMe, Meta to OMe & Br Moderate Favorable due to activation by one methoxy group.
C5 Para to OMe, Ortho to Br, Meta to OMe Low Highly favorable due to strong para-activation from one methoxy group.

Solvent Isotope Effects in Reaction Kinetics and Catalysis

Replacing a standard protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) with its deuterated counterpart (D₂O or CD₃OD) can change the rate of a reaction, a phenomenon known as the solvent kinetic isotope effect (SKIE). chem-station.com This effect is a valuable tool for understanding reaction mechanisms, especially those involving acid-base catalysis where proton transfer from or to the solvent is key. mdpi.commdpi.com

For reactions involving 4-Bromo-1,2-dimethoxybenzene-d6, measuring the SKIE can help determine if solvent molecules are directly involved in the transition state. For example, in an acid-catalyzed hydrolysis reaction, a significant SKIE would imply that protonation by the solvent is a critical part of the mechanism. nih.gov

Table 3: Interpreting Solvent Isotope Effects (SKIE)

Observed Effect kH₂O/kD₂O Value General Interpretation
Normal SKIE > 1 Covalent bond to a solvent-exchangeable proton is broken in the rate-limiting step. nih.gov
No SKIE ≈ 1 No proton transfer involving the solvent in the rate-limiting step. mdpi.com

Computational and Theoretical Studies of 4 Bromo 1,2 Dimethoxybenzene D6

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Optimized Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable arrangement of atoms in a molecule and to describe the distribution of electrons.

Conformational Analysis and Rotational Barriers

The presence of the two methoxy (B1213986) groups in 4-Bromo-1,2-dimethoxybenzene-d6 introduces conformational flexibility due to rotation around the C-O bonds. Conformational analysis, often performed using computational methods, helps to identify the most stable conformers and the energy barriers between them. chemrxiv.orgmdpi.com

The rotation of the deuterated methoxy groups (-OCD₃) will have different rotational barriers compared to their non-deuterated counterparts. This is due to the greater mass of deuterium (B1214612), which affects the vibrational energy levels and can lead to a slightly different conformational preference. The analysis would involve mapping the potential energy surface as a function of the dihedral angles of the methoxy groups relative to the benzene (B151609) ring. The results of such an analysis can be crucial for understanding the molecule's behavior in different environments and its interaction with other molecules. Hydrogen/deuterium exchange mass spectrometry is a related experimental technique that can provide insights into protein conformation by measuring the rate of deuterium exchange. nih.govnih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Prediction of Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. youtube.comlibretexts.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For 4-Bromo-1,2-dimethoxybenzene-d6, a HOMO-LUMO analysis would predict the sites most susceptible to electrophilic and nucleophilic attack. The electron-donating methoxy groups and the electron-withdrawing bromine atom will influence the distribution of the HOMO and LUMO across the aromatic ring. Computational studies can visualize these orbitals and quantify their energies. The substitution with deuterium in the methoxy groups is expected to have a minor, indirect effect on the HOMO and LUMO energies, primarily through subtle changes in the electronic structure induced by the altered vibrational modes.

Computational Modeling of Spectroscopic Data (NMR, IR, Raman) for Experimental Validation and Prediction

Computational modeling of spectroscopic data is a powerful tool for validating experimental results and predicting the spectra of new or uncharacterized compounds. irisotope.com

For 4-Bromo-1,2-dimethoxybenzene-d6, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. The replacement of protons with deuterium in the methoxy groups will lead to significant changes in the NMR spectrum, as deuterium has a different nuclear spin and magnetic moment than hydrogen. irisotope.com In the IR and Raman spectra, the C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. rsc.orgresearchgate.netcdnsciencepub.comdoi.org These isotopic shifts can be accurately predicted using computational methods like DFT, which can aid in the interpretation of experimental spectra and confirm the successful deuteration of the molecule.

Theoretical Studies on Reaction Mechanisms and Transition States Involving Deuterated Analogues

Theoretical studies of reaction mechanisms provide a detailed, step-by-step picture of how a chemical reaction occurs. wikipedia.org This includes the identification of intermediates and, crucially, the high-energy transition states that represent the energy barrier for the reaction. wikipedia.orglibretexts.org

In reactions involving 4-Bromo-1,2-dimethoxybenzene-d6, the presence of deuterium can influence the reaction pathway and rate. For example, in electrophilic aromatic substitution reactions, the cleavage of a C-H or C-D bond can be the rate-determining step. masterorganicchemistry.com Theoretical calculations can model the transition states for both the deuterated and non-deuterated species, allowing for a direct comparison of the activation energies. This can help to elucidate the kinetic isotope effect, where the reaction rate is altered due to isotopic substitution. DFT calculations have been used to investigate the mechanism of electrophilic aromatic bromination of benzenes, providing insights into the reaction profiles and regioselectivity. researchgate.net

Prediction of Isotopic Effects on Molecular Properties and Chemical Reactivity

Isotopic substitution, particularly with deuterium, can lead to measurable changes in a molecule's physical and chemical properties. These are known as isotope effects.

For 4-Bromo-1,2-dimethoxybenzene-d6, computational methods can be used to predict the magnitude of these effects. The primary kinetic isotope effect occurs when a bond to the isotope is broken in the rate-determining step of a reaction. quora.com Due to the stronger C-D bond compared to the C-H bond, reactions involving the cleavage of a C-D bond are typically slower. Secondary isotope effects can also occur, where the isotopic substitution is at a position not directly involved in bond breaking but still influences the reaction rate through changes in vibrational frequencies and steric effects. Computational models can quantify these effects by calculating the vibrational frequencies of the reactants and transition states for both the deuterated and non-deuterated forms of the molecule. This information is valuable for understanding reaction mechanisms and for the design of isotopically labeled compounds with specific desired properties, such as increased metabolic stability in drug molecules. irisotope.comrsc.org

Applications of 4 Bromo 1,2 Dimethoxybenzene D6 in Advanced Organic Synthesis and Materials Science Research

As a Building Block for Complex Deuterated Molecules

4-Bromo-1,2-dimethoxybenzene-d6 is a valuable synthon for introducing a deuterated 1,2-dimethoxybenzene (B1683551) moiety into more complex molecular architectures. The bromine atom at the 4-position provides a reactive handle for a wide range of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) or the formation of organometallic intermediates like Grignard or organolithium reagents. wipo.int These reactions allow for the construction of new carbon-carbon or carbon-heteroatom bonds, while the robust deuterated methoxy (B1213986) groups (-OCD₃) are carried through the synthetic sequence into the final product. This methodology is central to the field of isotopic labeling, enabling the creation of specifically tagged molecules for mechanistic studies and other applications. clearsynth.com

Synthesis of Labeled Ligands and Organometallic Reagents for Catalytic Studies

In the field of catalysis, understanding reaction mechanisms is paramount for the design of more efficient and selective catalysts. 4-Bromo-1,2-dimethoxybenzene-d6 can be employed to synthesize deuterated ligands for organometallic complexes. nih.gov For example, the dimethoxybenzene unit is a common feature in phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors. By using the deuterated building block, researchers can prepare ligands where the methoxy groups are isotopically labeled.

These labeled ligands serve several purposes in catalytic studies:

Mechanistic Elucidation: The deuterium (B1214612) labels act as spectroscopic reporters. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can track the fate of the ligand throughout a catalytic cycle, providing insights into ligand dissociation, decomposition pathways, or interactions with substrates. clearsynth.com

Kinetic Isotope Effect (KIE) Studies: If the C-H bonds of the methoxy groups are involved in catalyst deactivation or decomposition pathways, replacing them with stronger C-D bonds can slow down these undesirable reactions. Observing a KIE on the catalyst's lifetime or activity can confirm the role of these specific bonds in the degradation process. scielo.org.mx

Research AreaApplication of Deuterated LigandRationale
Homogeneous CatalysisMechanistic investigation of cross-coupling reactions.Tracking ligand fragments by mass spectrometry to understand decomposition.
Catalyst DevelopmentImproving catalyst stability and lifetime.Using the KIE to suppress decomposition pathways involving C-H bond cleavage at the methoxy groups.

Preparation of Deuterated Pharmaceutical Intermediates and Reference Standards for Metabolic and Mechanistic Investigations

The use of deuterium in drug discovery and development has become an important strategy for improving the pharmacokinetic properties of drug candidates. nih.gov

Deuterated Pharmaceutical Intermediates: Metabolic degradation is a major factor determining a drug's efficacy and duration of action. A common metabolic pathway for molecules containing methoxy groups is O-demethylation, a process often catalyzed by Cytochrome P450 (CYP450) enzymes. enamine.net This reaction involves the cleavage of a C-H bond on the methyl group. Due to the kinetic isotope effect, the corresponding C-D bond in a deuterated methoxy group is broken more slowly. enamine.net

By incorporating 4-Bromo-1,2-dimethoxybenzene-d6 into a potential drug molecule, the resulting deuterated derivative can exhibit significantly reduced rates of O-demethylation at the labeled positions. This can lead to:

Improved Metabolic Stability: The drug remains in its active form for longer in the body. nih.govenamine.net

Longer Half-Life and Increased Exposure: This may allow for lower or less frequent dosing. enamine.net

Reduced Formation of Metabolites: This can potentially lead to a more predictable safety and toxicology profile. ucsb.edu

Reference Standards for Metabolic Investigations: To study the metabolism of a drug, it is essential to accurately identify and quantify its metabolites. Chemically synthesized deuterated versions of potential metabolites serve as invaluable reference standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). ucsb.edu 4-Bromo-1,2-dimethoxybenzene-d6 can be used as a starting material to synthesize the deuterated versions of metabolites of drugs containing the 4-bromo-1,2-dimethoxybenzene core. For instance, studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have identified various metabolites resulting from processes like oxidative deamination and demethylation. nih.govnih.govresearchgate.net A deuterated standard, synthesized from a building block like 4-Bromo-1,2-dimethoxybenzene-d6, would be crucial for the precise quantification of these metabolic products in biological samples.

In the Study of Deuterium-Induced Property Modulation in Functional Materials (e.g., Organic Electronics, Optoelectronics)

The stability and longevity of organic electronic devices, such as organic light-emitting diodes (OLEDs), are critical for their commercial viability. Device degradation often occurs through chemical reactions initiated by heat, light, or electrical stress, which can involve the cleavage of weak C-H bonds within the organic materials. rsc.org

Research has demonstrated that selectively replacing vulnerable C-H bonds with more robust C-D bonds can significantly enhance device lifetime. rsc.org The primary kinetic isotope effect retards the rate of C-H(D) bond cleavage, thereby slowing down the degradation of the material. rsc.org 4-Bromo-1,2-dimethoxybenzene-d6 serves as a useful building block for creating deuterated host materials, emitters, or charge-transport molecules for use in organic electronics. The electron-rich dimethoxybenzene core is a common structural element in materials designed for these applications. Studies on analogous systems have shown that deuterating labile C-H bonds in OLED host materials can increase the device lifetime by a factor of five or more without negatively impacting efficiency. rsc.orgrsc.org

Material PropertyEffect of DeuterationUnderlying Principle
Device Lifetime (OLEDs) Increased longevity and operational stability.Kinetic Isotope Effect (KIE) slows C-D bond cleavage, a key step in common material degradation pathways. rsc.orgrsc.org
Photochemical Stability Enhanced resistance to degradation under illumination.The stronger C-D bond requires more energy to break, making the molecule less susceptible to photochemical reactions. scielo.org.mx

Utilization as an Internal Standard in Advanced Analytical Method Development for Labeled Compounds

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS, LC-MS), internal standards are essential for achieving high accuracy and precision. An ideal internal standard behaves almost identically to the analyte of interest during sample preparation, extraction, and analysis, but is clearly distinguishable by the detector. nih.gov

4-Bromo-1,2-dimethoxybenzene-d6 is an excellent internal standard for the quantification of its non-deuterated isotopologue, 4-bromo-1,2-dimethoxybenzene. ucsb.edu The key advantages are:

Near-Identical Chemical Properties: It has virtually the same polarity, solubility, and chromatographic retention time as the non-deuterated compound.

Mass Shift: It is easily distinguished in a mass spectrometer due to the +6 mass unit difference from its six deuterium atoms.

This allows it to be added to a sample at a known concentration at the beginning of the workflow. Any loss of the analyte during subsequent steps will be mirrored by a proportional loss of the internal standard, enabling accurate correction and reliable quantification of the target compound. nih.gov This is crucial for developing and validating robust analytical methods in fields such as environmental monitoring, food safety, and forensic analysis.

Role in Supramolecular Chemistry and Host-Guest Interactions within Deuterated Frameworks

Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying the assemblies of molecules held together by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. wikipedia.orgmdpi.com The formation of these complex architectures, such as host-guest systems, depends on a delicate balance of these weak forces. ed.govyoutube.com

Furthermore, techniques like hydrogen/deuterium exchange (HDX) mass spectrometry are used to study the dynamics of supramolecular structures. nih.gov By observing the rate at which exchangeable protons in a supramolecular assembly are replaced by deuterium from a D₂O solvent, scientists can gain insight into the stability of the assembly, the accessibility of different sites, and the kinetics of its formation and dissociation. nih.gov Building blocks like 4-Bromo-1,2-dimethoxybenzene-d6 allow for the creation of partially or fully deuterated frameworks to serve as reference points or active components in such dynamic studies.

Q & A

Q. How can 4-Bromo-1,2-dimethoxybenzene-d6 be synthesized with high isotopic purity?

Methodological Answer: The synthesis of 4-Bromo-1,2-dimethoxybenzene-d6 involves deuteration of the precursor 1,2-dimethoxybenzene (veratrole) followed by regioselective bromination. A modified bromination protocol adapted from non-deuterated analogs () can be employed:

Deuteration: Replace hydrogen atoms in the methoxy groups (OCH3) with deuterium (OCD3) using deuterated reagents (e.g., D2O in acidic conditions) to ensure isotopic labeling.

Bromination: Use brominating agents like HBr/KBrO3 in acetic acid under controlled conditions (dropwise addition at 0–5°C) to achieve selective bromination at the 4-position.

Purification: Recrystallize the product in deuterated ethanol (C2D5OD) to minimize proton contamination.
Key Considerations: Monitor isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm >98% deuteration .

Q. What safety protocols are critical when handling 4-Bromo-1,2-dimethoxybenzene-d6 in laboratory settings?

Methodological Answer: Safety measures align with handling brominated aromatic compounds:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact ().
  • Ventilation: Use a fume hood due to volatility and potential inhalation risks (bp ~205°C for non-deuterated analog; ).
  • Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Waste Disposal: Neutralize with 0.2 M sodium disulfite (Na2S2O5) to reduce bromine residues before disposal .

Q. What physicochemical properties influence the solubility and stability of 4-Bromo-1,2-dimethoxybenzene-d6?

Methodological Answer: Key properties include:

PropertyValue (Non-Deuterated Analog)Impact on Research Use
Solubility Soluble in DMSO, CHCl3, etherCompatibility with organic reaction solvents
Melting Point 15°C (veratrole precursor)Stability during low-temperature reactions
Log Kow ~2.5 (estimated)Affects partitioning in biphasic systems
Deuterated analogs may exhibit slight differences in boiling points and solubility due to isotopic mass effects .

Advanced Research Questions

Q. How can NMR spectroscopy confirm the deuteration pattern and isotopic purity of 4-Bromo-1,2-dimethoxybenzene-d6?

Methodological Answer:

1H NMR: Absence of methoxy proton signals (δ 3.8–4.0 ppm) confirms deuteration of OCH3 groups.

13C NMR: Isotopic splitting in methoxy carbon signals (e.g., CD3 groups show distinct coupling patterns).

2H NMR: Direct detection of deuterium atoms at methoxy positions (sharp singlet at ~3.8 ppm).

MS Analysis: High-resolution MS should show a molecular ion peak at m/z 251.0 (C8D6BrO2) with <2% proton contamination .

Q. How does deuteration affect reaction kinetics in electrophilic substitution reactions involving 4-Bromo-1,2-dimethoxybenzene-d6?

Methodological Answer: Deuterium’s higher mass induces a kinetic isotope effect (KIE) , altering reaction rates:

  • Bromination: Deuteration at methoxy groups may reduce electron-donating effects, slowing electrophilic attack.
  • Cross-Coupling (e.g., Suzuki): KIE (~1.5–2.0) in Pd-catalyzed reactions could lower catalytic turnover but improve regioselectivity.
    Experimental Design: Compare reaction rates and yields between deuterated and non-deuterated analogs under identical conditions (e.g., 80°C, Pd(PPh3)4 catalyst) .

Q. What contradictions exist in reported synthetic pathways for brominated dimethoxybenzene derivatives, and how can they be resolved?

Methodological Answer: Contradictions Identified:

  • uses HBr/KBrO3 for bromination, while other methods (not explicitly cited here) may employ Br2/FeBr3, risking over-bromination.
  • Discrepancies in regioselectivity (4-bromo vs. 5-bromo isomers) due to solvent polarity (acetic acid vs. non-polar solvents).
    Resolution Strategy:

Optimize solvent polarity (acetic acid enhances para-selectivity via protonation of intermediates).

Use low temperatures (0–5°C) to suppress di-bromination.

Validate regiochemistry via X-ray crystallography or NOESY NMR .

Q. How can 4-Bromo-1,2-dimethoxybenzene-d6 serve as a deuterated internal standard in mass spectrometry?

Methodological Answer:

  • Application: Use as a heavy isotope standard for quantifying non-deuterated analogs in environmental or metabolic studies.
  • Protocol:
    • Spike samples with a known concentration of the deuterated compound.
    • Analyze via LC-MS/MS, monitoring for mass shifts (e.g., +6 Da for six deuterium atoms).
    • Calculate recovery rates and correct for matrix effects.
      Advantage: Minimizes ion suppression and improves quantification accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.